吡嗪 1,4-二氧化物-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazine 1,4-Dioxide-d4 is a biochemical used for proteomics research . It has a molecular formula of C4D4N2O2 and a molecular weight of 116.11 . It is a chemical frequently employed as a coformer in cocrystal design .

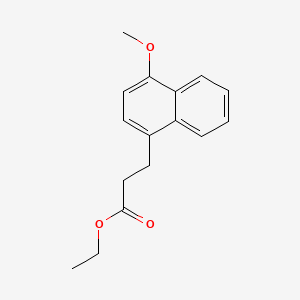

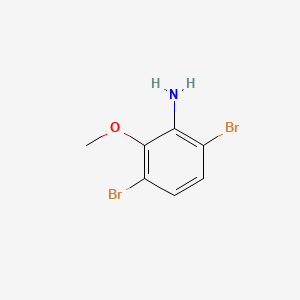

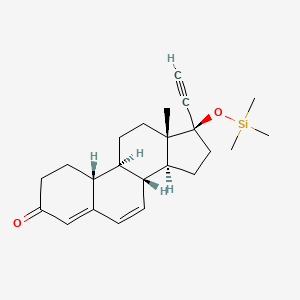

Molecular Structure Analysis

The molecular structure of Pyrazine 1,4-Dioxide-d4 consists of a six-membered aromatic structure bearing two nitrogen atoms arranged in a 1,4-orientation embedded within a carbon framework . The InChIKey is SXTKIFFXFIDYJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Pyrazine 1,4-Dioxide-d4 has a molecular weight of 112.09 g/mol . It has a topological polar surface area of 46.4 Ų and a complexity of 130 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .科学研究应用

催化与合成

吡嗪衍生物被用作合成各种杂环化合物的催化剂。例如,N,2-二溴-6-氯-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪-7-磺酰胺 1,1-二氧化物在水性介质中作为一种有效的催化剂,用于一步合成 4H-吡喃、吡喃并吡唑和吡唑并[1,2-b]酞嗪衍生物。此方法突出了吡嗪衍生物在促进高产率、反应时间短和遵循绿色化学原理的反应中的作用 (Khazaei 等人,2015 年)。

材料科学

在材料科学中,吡嗪衍生物有助于设计具有复杂结构的配位聚合物和骨架。在镧系金属离子配位中使用源自吡嗪的 N,N'-二氧化物配体会产生复杂的结构,可以通过基于相互连接的分层 2-D 片或子网构造的分析来更好地理解这些结构。这种方法简化了对高度连接材料的解释,突出了吡嗪衍生物的结构多功能性和重要性 (Hill 等人,2005 年)。

高能材料

吡嗪衍生物也在高能材料的设计中得到探索。对基于 4,8-二氢二呋喃并[3,4-b,e]吡嗪的阴离子和其盐的研究揭示了这些化合物在制造高性能高能盐方面的潜力。专注于其能量特性、冲击敏感性和热力学形成的理论研究有助于理解和开发新的爆炸材料 (Duan 等人,2019 年)。

配位化学

使用吡嗪衍生物合成发光配位骨架展示了它们在开发具有独特光学特性的材料中的适用性。例如,Cu4I4-Cu3(吡唑酸盐)3 配位网络通过合成后改性表现出局部几何和发射颜色的变化,表明可调谐光致发光材料的潜力 (Zhan 等人,2017 年)。

缓蚀

吡嗪衍生物因其缓蚀性能而受到认可,特别是在保护工业金属和合金方面。它们在某些应用中作为混合型缓蚀剂的有效性和对朗缪尔等温线模型的遵循突出了吡嗪衍生物在缓蚀策略中的潜力 (Obot 等人,2018 年)。

安全和危害

作用机制

Target of Action

Pyrazine 1,4-Dioxide-d4 is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

For instance, it has been observed to form a 2:1 receptor-substrate complex with certain receptors . The receptors adopt a specific conformation to accommodate the Pyrazine 1,4-Dioxide-d4 molecule . More detailed studies are required to fully understand the nature of these interactions and the resulting changes.

Biochemical Pathways

It’s known that the compound can interact with other molecules, potentially influencing various biochemical processes

Result of Action

Its ability to form complexes with other molecules suggests that it may influence various cellular processes

Action Environment

It’s known that the formation of complexes between the compound and other molecules can be influenced by the solution in which they are present . This suggests that environmental factors could potentially affect the compound’s action.

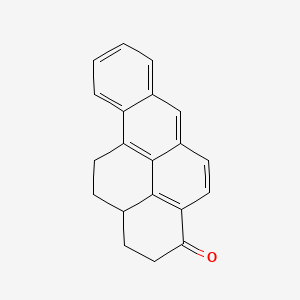

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrazine 1,4-Dioxide-d4 involves the conversion of Pyrazine-1,4-dioxide to Pyrazine 1,4-Dioxide-d4 through deuteration.", "Starting Materials": ["Pyrazine-1,4-dioxide", "Heavy water (D2O)", "Deuterium gas (D2)"], "Reaction": [ "Pyrazine-1,4-dioxide is dissolved in heavy water (D2O)", "Deuterium gas (D2) is bubbled through the solution", "The reaction mixture is heated at 80-100°C for several hours", "The resulting Pyrazine 1,4-Dioxide-d4 is isolated and purified" ] } | |

CAS 编号 |

933803-86-2 |

产品名称 |

Pyrazine 1,4-Dioxide-d4 |

分子式 |

C4H4N2O2 |

分子量 |

116.112 |

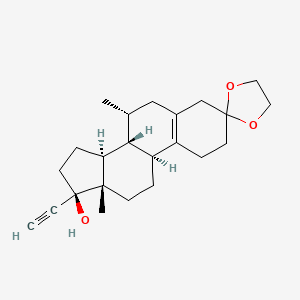

IUPAC 名称 |

2,3,5,6-tetradeuterio-4-oxidopyrazin-1-ium 1-oxide |

InChI |

InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D |

InChI 键 |

SXTKIFFXFIDYJF-RHQRLBAQSA-N |

SMILES |

C1=C[N+](=O)C=CN1[O-] |

同义词 |

Pyrazine N,N’-Dioxide-d4; Pyrazine Di-N-oxide-d4; Pyrazine Dioxide-d4; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)